Amylin (8-37) (human), also known as islet amyloid polypeptide (IAPP) (8-37), is a peptide fragment derived from the human hormone amylin. It acts as a specific antagonist of the amylin receptor, effectively blocking the biological effects of amylin. [, , , , ] This makes it a valuable tool in scientific research, particularly in studying the physiological roles of amylin and its involvement in various metabolic processes. [, , , , ]
Amylin (8-37) and its analogs can be effectively synthesized using solid-phase peptide synthesis (SPPS) methodologies. [, ] The Fmoc strategy is commonly employed, wherein Fmoc-protected amino acids are sequentially coupled to a growing peptide chain on a solid support. [, ]
Pseudoproline Derivatives: To overcome challenges associated with aggregation during the synthesis of highly amyloidogenic peptides like amylin (8-37), the incorporation of pseudoproline dipeptides has been shown to be beneficial, leading to improved yields and purity. []
Solvent Effects: The choice of solvent during SPPS can significantly impact coupling yields. For example, solvents like dimethylformamide (DMF) have been found to improve peptide-resin solvation and increase coupling efficiency during the synthesis of amylin (8-37). []
Solution Structure: Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular modeling techniques, has been instrumental in determining the solution structure of amylin (8-37). [, ] These studies reveal that the peptide adopts a less defined structure compared to the full-length amylin and lacks a prominent helix structure. []
C-terminal Segment: Structural analysis of amylin (8-37) highlights the crucial role of the C-terminal segment, particularly the Asn31-Phe37 region, in its antagonistic activity. [] Hydrogen bonding between Val28 and Asn31 within this segment appears to be essential for its interaction with the amylin receptor. []
Comparison with Antagonistic Analogues: Structural comparisons between amylin (8-37) and its alanine-substituted analogues provide insights into the structure-activity relationship. For instance, analogues with substitutions at positions 17 and 20 retain structural homology in the C-terminal segment and exhibit good antagonistic activity, while substitution at position 21 disrupts this homology and results in poor antagonism. []
One notable chemical reaction involving amylin (8-37) is its ability to be labeled with radioactive iodine (¹²⁵I) for use in receptor binding studies. [, , ] This labeling allows researchers to investigate the binding affinity and specificity of amylin (8-37) towards amylin receptors in various tissues.
Amylin (8-37) acts as a competitive antagonist at the amylin receptor. [, , , , , , ] It binds to the receptor with high affinity but does not activate downstream signaling pathways. [, , , , , ] By blocking the binding site of amylin, it prevents the endogenous hormone from exerting its effects. This mechanism has been demonstrated in various tissues, including:
Isolated Rat Hearts: In isolated rat hearts, amylin (8-37) blocks the effects of amylin on contractile force and heart rate, indicating its antagonistic action at the cardiac amylin receptors. []
Rat Cholinergic Basal Forebrain Neurons: Amylin (8-37) has been shown to protect these neurons from amyloid-β (Aβ) protein-induced toxicity. [] This finding suggests that amylin receptors might be involved in mediating Aβ toxicity, and their blockade by amylin (8-37) offers a potential neuroprotective strategy. []
Rat Pancreas: Amylin (8-37) effectively blocks the inhibitory effect of amylin on insulin release from pancreatic islets. [] This observation underscores the role of amylin in regulating insulin secretion and suggests that amylin receptor antagonists like amylin (8-37) could potentially enhance insulin release. []
Investigating Amylin Physiology: Amylin (8-37) serves as a crucial tool for dissecting the physiological roles of amylin. [, , , , ] By blocking amylin receptors, researchers can study the effects of amylin deficiency or antagonism in various biological processes, including glucose homeostasis, food intake, and cardiovascular function. [, , , , ]
Studying Amylin-Related Diseases: The antagonist properties of amylin (8-37) make it valuable for understanding diseases linked to amylin dysregulation, such as type 2 diabetes mellitus and Alzheimer's disease. [, , ] For instance, in Alzheimer's disease research, amylin (8-37) has been shown to protect against Aβ toxicity, suggesting a potential link between amylin signaling and neurodegeneration. []
Identifying Amylin Receptor Subtypes: The differential effects of amylin (8-37) on various tissues and its ability to block the actions of different amylin receptor agonists have provided evidence for the existence of amylin receptor subtypes. [, , , ]
Developing More Potent and Selective Antagonists: Research efforts can be directed towards developing amylin receptor antagonists with higher potency, selectivity, and improved pharmacological properties compared to amylin (8-37). [] These improved antagonists would serve as more effective tools for research and potentially lead to novel therapeutic agents for amylin-related disorders. []
Understanding the Role of Amylin in Different Tissues: While amylin (8-37) has been instrumental in elucidating the roles of amylin in certain tissues, further research is needed to fully understand its functions in other organs and systems. [, , , ] This includes exploring the potential roles of amylin in the central nervous system, cardiovascular system, and immune system. [, , , ]
Investigating the Therapeutic Potential of Amylin Antagonism: The protective effects of amylin (8-37) in models of diabetes and Alzheimer's disease warrant further exploration of its therapeutic potential. [, , ] Clinical studies are needed to evaluate the safety and efficacy of amylin receptor antagonists in humans and determine their potential as therapeutic agents for these diseases. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2